molecular formula C23H17BrN2O B11537806 2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11537806
M. Wt: 417.3 g/mol
InChI Key: VRYZGLICGABPFX-MFKUBSTISA-N
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Description

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a bromonaphthalene moiety and an aceto-hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2-(4-bromonaphthalen-1-yl)acetic acid with hydrazine hydrate, followed by the reaction with naphthaldehyde under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the bromonaphthalene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromonaphthalen-2-yl acetate
  • Ethyl 2-(4-bromonaphthalen-1-yl)acetate
  • 1-(1-Bromonaphthalen-4-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its dual naphthalene structure and the presence of both bromine and hydrazide functional groups.

Properties

Molecular Formula

C23H17BrN2O

Molecular Weight

417.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H17BrN2O/c24-22-13-12-17(20-10-3-4-11-21(20)22)14-23(27)26-25-15-18-8-5-7-16-6-1-2-9-19(16)18/h1-13,15H,14H2,(H,26,27)/b25-15+

InChI Key

VRYZGLICGABPFX-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Origin of Product

United States

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